2,3,5-Trifluoro-4-methoxybenzonitrile
Description
2,3,5-Trifluoro-4-methoxybenzonitrile is a fluorinated aromatic nitrile characterized by three fluorine atoms at the 2-, 3-, and 5-positions, a methoxy group (-OCH₃) at the 4-position, and a nitrile (-CN) substituent at the 1-position. This compound is part of a broader class of fluorinated benzonitriles, which are valued in pharmaceutical and agrochemical research for their electron-withdrawing properties and metabolic stability . Commercial availability varies: CymitQuimica offers 100 mg quantities at €360.00, though some suppliers list it as discontinued .
Properties
IUPAC Name |
2,3,5-trifluoro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c1-13-8-5(9)2-4(3-12)6(10)7(8)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJMONBBPHPQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,3,5-trifluorobenzonitrile is reacted with a methoxy reagent under specific conditions .
Industrial Production Methods: Industrial production of 2,3,5-Trifluoro-4-methoxybenzonitrile may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,3,5-Trifluoro-4-methoxybenzonitrile can undergo nucleophilic substitution reactions where the methoxy group or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted benzonitriles with different functional groups.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: 2,3,5-Trifluoro-4-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. The presence of fluorine atoms can improve the metabolic stability and bioavailability of the drugs .
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products .
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3,5-Trifluoro-4-methoxybenzonitrile with structurally related fluorinated benzonitriles and methoxy-substituted analogs. Key differences in substituent patterns, molecular properties, and commercial availability are highlighted.
Structural and Electronic Properties
Key Observations:
- Fluorine Substitution: Increasing fluorine content enhances electron-withdrawing effects, improving stability and reactivity in nucleophilic substitution reactions. For example, this compound’s trifluorinated structure may offer superior metabolic resistance compared to mono- or di-fluorinated analogs like 3-Fluoro-4-methoxybenzonitrile .
- Methoxy vs.
- Steric Effects: The 4-methoxy group in this compound may impose steric hindrance compared to compounds with substituents in less crowded positions (e.g., 2-methoxybenzonitrile) .
Commercial Availability and Cost
- This compound is priced at €360.00 per 100 mg, reflecting the synthetic challenges of introducing three fluorine atoms and a methoxy group . Its discontinued status in some catalogs may indicate supply chain or scalability issues .
- Simpler analogs like 2-Methoxybenzonitrile are likely lower-cost due to fewer synthetic steps and widespread commercial production .
Biological Activity
2,3,5-Trifluoro-4-methoxybenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H6F3NO
- Molecular Weight : 201.15 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that trifluoromethylated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of trifluoromethyl benzonitriles showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Compounds with trifluoromethyl substituents have shown promise in inhibiting specific cancer cell lines. For example, a study on similar compounds indicated that the trifluoro group enhances lipophilicity, improving cellular uptake and efficacy against tumor cells.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells.
- Membrane Disruption : Its lipophilic nature could lead to membrane destabilization in microbial cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A series of experiments conducted on various derivatives showed that compounds with trifluoromethyl groups had lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoro group in enhancing biological activity due to its electron-withdrawing nature.
- Anticancer Mechanisms : In vitro studies revealed that this compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. This effect was attributed to upregulation of p21 and downregulation of cyclin D1.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
